
1-(2,6-dimethylcyclohex-2-en-1-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dimethylcyclohex-2-en-1-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DMCM and has been used in various studies to investigate its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
DMCM acts as a positive allosteric modulator of GABA-A receptors, which enhances the inhibitory effects of GABA on the central nervous system. This leads to a decrease in neuronal excitability, resulting in anxiolytic and sedative effects.
Biochemical and Physiological Effects:
DMCM has been found to have anxiolytic, sedative, and anticonvulsant effects. It has also been shown to increase the duration of pentobarbital-induced anesthesia. DMCM has been found to have a high affinity for GABA-A receptors and has been shown to enhance the effects of GABA on these receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DMCM in lab experiments is its high potency and selectivity for GABA-A receptors. This makes it an ideal candidate for investigating the role of GABA-A receptors in various neurological disorders. However, one of the limitations of using DMCM is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the use of DMCM in scientific research. One potential direction is the investigation of its effects on other neurotransmitter systems, such as the glutamatergic system. Another potential direction is the investigation of its effects on different types of anxiety disorders, such as post-traumatic stress disorder. Additionally, the development of more selective and potent compounds based on DMCM may lead to the discovery of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of DMCM involves the reaction of 2,6-dimethylcyclohex-2-en-1-one with N-(1H-pyrazol-5-ylmethyl)methanamine. The reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
DMCM has been used in various scientific research studies due to its potential applications in the field of neuroscience. It has been found to act as a positive allosteric modulator of GABA-A receptors, which are the major inhibitory neurotransmitter receptors in the brain. This makes DMCM a potential candidate for the treatment of anxiety disorders and other neurological disorders.
Propiedades
IUPAC Name |
1-(2,6-dimethylcyclohex-2-en-1-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-10-4-3-5-11(2)13(10)9-14-8-12-6-7-15-16-12/h4,6-7,11,13-14H,3,5,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVVAKDQXBBKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C1CNCC2=CC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
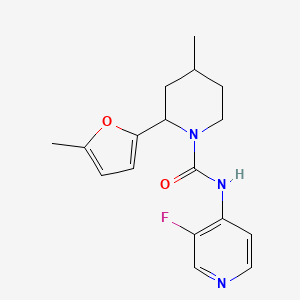
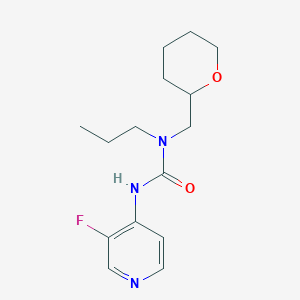
![7-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B7664222.png)

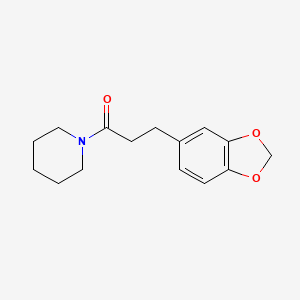
![(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(7-phenylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7664250.png)
![N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-(difluoromethoxy)-5-fluoroaniline](/img/structure/B7664256.png)
![[2-bromo-4-[(Z)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7664263.png)
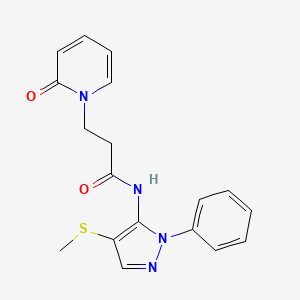


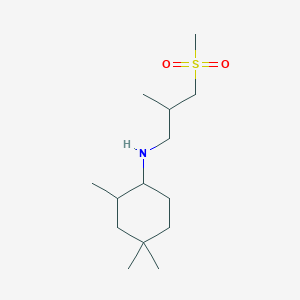
![2-(3-cyclopropyl-1,2,4-triazol-4-yl)-N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]ethanamine](/img/structure/B7664298.png)
![3-(4-bromopyrazol-1-yl)-N-[4-(dimethylamino)pyrimidin-5-yl]benzamide](/img/structure/B7664302.png)
